L-Methionine, N-(1-carboxyethyl)-
Description
Contextualization within the Broader Class of N-(Carboxyalkyl)amino Acids
To understand N-(1-Carboxyethyl)-L-Methionine, one must first be acquainted with its parent family, the N-(carboxyalkyl)amino acids.
N-(carboxyalkyl)amino acids are a class of compounds that can be viewed as secondary amines formed by the linkage of two amino acids through a shared imino nitrogen, or more commonly, as the products of a reductive condensation reaction between an α-keto acid and an amino acid. nih.gov The general structure involves an amino acid backbone where a hydrogen on the α-amino group is replaced by a carboxyalkyl group (a hydrocarbon chain containing a carboxyl group). nih.gov This structure is fundamental to their identity and function. These compounds are often referred to by the trivial name "opines," a term that arose from their initial discovery in octopus muscle and later in plant tumors. nih.govwikipedia.org
The synthesis of these compounds in biological systems is typically an enzymatic process catalyzed by opine synthases. These enzymes facilitate the NAD(P)H-dependent reductive condensation between the α-keto acid and the amino group of an L-amino acid, resulting in stereochemically defined products. nih.gov
Table 1: General Structural Representation
| Component 1 | Linkage | Component 2 | Resulting Structure |
|---|---|---|---|
| α-Keto Acid | Reductive Condensation | L-Amino Acid | N-(carboxyalkyl)amino acid |
The substitution on the nitrogen atom of an amino acid, known as N-substitution, is a critical area of chemical and biological research. This modification significantly alters the properties of the parent amino acid. nih.gov By replacing a hydrogen on the amino group, the atom's basicity and nucleophilicity are changed, which can, in turn, influence how the molecule interacts with other molecules, including metal ions and enzymes. nih.gov
In the broader context of protein science, N-substitution is a form of post-translational modification that can dramatically affect a protein's structure, stability, and function. wikipedia.orgnih.govmdpi.com While N-(1-Carboxyethyl)-L-Methionine is not incorporated into proteins, the principle that N-substitution creates novel functionality is central to its importance. The study of such derivatives provides insight into metabolic pathways, enzyme specificity, and the chemical evolution of biological molecules. nih.govresearchgate.net
Historical Perspective of Methiopine Discovery and Early Academic Investigations
N-(1-Carboxyethyl)-L-Methionine, also known by its trivial name methiopine , was first identified and characterized in the 1980s. nih.gov Its discovery is intrinsically linked to the study of crown gall disease, a type of plant tumor induced by the soil bacterium Agrobacterium tumefaciens.
The research that unveiled methiopine was part of a broader investigation into opines, which are produced by the plant tumor cells under the direction of bacterial DNA (T-DNA) transferred from the bacterium's Ti plasmid. nih.govwikipedia.org These opines serve as a crucial source of carbon and nitrogen for the colonizing bacteria. wikipedia.org
In 1985, a novel, sulfur-containing compound was isolated from crown gall tumors induced by octopine-type strains of A. tumefaciens. This compound was identified as N²-(1-carboxyethyl)-L-methionine. nih.gov It was proposed that methiopine is synthesized by the enzyme octopine (B30811) synthase, which uses L-methionine and pyruvate (B1213749) as substrates. nih.gov
However, a peculiar finding set methiopine apart from classical opines like octopine and nopaline (B31955). While cell-free extracts from the bacteria could degrade methiopine, the intact bacteria were unable to transport the compound into the cell. nih.gov This led to its designation as a 'pseudo-opine'—a compound synthesized by the tumor via a plasmid-determined enzyme, yet not utilized as a nutrient by the inducing bacterium. nih.gov This discovery highlighted the imperfect specificity of the opine synthase enzyme and raised questions about the metabolic interplay between the bacterium and its plant host.
Structure
2D Structure
Properties
CAS No. |
99473-73-1 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-(1-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(7(10)11)9-6(8(12)13)3-4-14-2/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5?,6-/m1/s1 |
InChI Key |
FBAHJDMPCMAQDG-PRJDIBJQSA-N |
SMILES |
CC(C(=O)O)NC(CCSC)C(=O)O |
Isomeric SMILES |
CC(C(=O)O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(CCSC)C(=O)O |
Synonyms |
N(2)-(1-carboxyethyl)methionine NCEM |
Origin of Product |
United States |
Occurrence and Distribution of N 1 Carboxyethyl L Methionine in Biological Systems
N-(1-Carboxyethyl)-L-methionine has been identified in a range of organisms, from simple prokaryotes to more complex eukaryotes. Its presence is often associated with specific metabolic activities and symbiotic or pathogenic interactions.
Identification in Prokaryotic Systems (e.g., Arthrobacter sp., Lactococcus lactis)
While direct isolation of N-(1-Carboxyethyl)-L-methionine from Arthrobacter sp. and Lactococcus lactis is not extensively documented, there is compelling evidence to suggest its presence and metabolism in these bacteria.
Arthrobacter sp. : A soil bacterium, Arthrobacter sp. strain 1C, has been shown to possess an NAD+-dependent opine dehydrogenase. This enzyme is capable of catalyzing the reversible oxidation-reduction reaction of several octopine-type opines, including N2-[l-D-(carboxyl)ethyl-L-methionine] (methiopine) plos.org. The presence of this enzyme strongly implies that Arthrobacter sp. can utilize methiopine as a substrate, and therefore, the compound is likely present in environments where this bacterium is found. The gene encoding this opine dehydrogenase has been cloned and sequenced, providing further insight into its function and regulation nih.gov.
Lactococcus lactis : This bacterium, widely used in the dairy industry, is known to produce various N-(carboxyalkyl)amino acids. For instance, Lactococcus lactis can synthesize N5-(1-carboxyethyl)-ornithine and N6-(1-carboxyethyl)lysine nih.govsemanticscholar.org. Furthermore, Lactococcus lactis possesses the enzymatic machinery, specifically aminotransferases and α-ketoacid decarboxylases, to convert methionine into related sulfur-containing compounds like methional nih.govresearchgate.net. This metabolic capability for modifying methionine suggests that under specific conditions, it could also produce N-(1-Carboxyethyl)-L-methionine.
Presence in Eukaryotic Cells and Tissues (e.g., Plant Tumors, Marine Invertebrate Muscle Tissue)
Plant Tumors: The most definitive identification of N-(1-Carboxyethyl)-L-methionine in eukaryotes comes from the study of crown gall tumors in plants. These tumors, induced by the bacterium Agrobacterium tumefaciens, are known to produce a variety of opines. N2-(1-Carboxyethyl)methionine has been specifically identified as a "pseudo-opine" in octopine-type crown gall tumors. Opines are synthesized by the plant tumor cells using genetic information transferred from the bacterium and serve as a nutrient source for the colonizing bacteria.
Marine Invertebrate Muscle Tissue: The muscle tissues of various marine invertebrates are known to accumulate a high concentration of free amino acids, which play a role in osmoregulation and anaerobic metabolism. While a wide range of amino acids and their derivatives have been identified in these tissues, the specific presence of N-(1-Carboxyethyl)-L-methionine is not as well-documented as other opines like alanopine (B6598112) and octopine (B30811). However, the enzymatic pathways for opine synthesis are present in many marine invertebrates, suggesting that the formation of methiopine is plausible, particularly in species with high concentrations of its precursors, L-methionine and pyruvic acid.
Biosynthetic Pathways and Metabolic Origins of N-(Carboxyalkyl)amino Acids
The biosynthesis of N-(carboxyalkyl)amino acids, including methiopine, generally follows a conserved mechanism involving the reductive condensation of an α-keto acid and an amino acid.
Enzymatic Formation via Reductive Condensation Mechanisms of Alpha-Keto Acids and Amino Acids
The formation of N-(1-Carboxyethyl)-L-methionine is catalyzed by a class of enzymes known as opine dehydrogenases. These enzymes facilitate a reductive condensation reaction. The general mechanism involves the initial formation of a Schiff base between the amino group of the amino acid and the keto group of the α-keto acid. This intermediate is then reduced in an NAD(P)H-dependent manner to form the final N-(carboxyalkyl)amino acid.
Specific Precursors and Intermediates in Methiopine Biosynthesis (e.g., Pyruvic Acid, L-Methionine)
The specific precursors for the biosynthesis of N-(1-Carboxyethyl)-L-methionine are:
L-Methionine: This essential amino acid provides the amino group and the characteristic thioether side chain of methiopine.
Pyruvic Acid: This α-keto acid serves as the carboxyl-ethyl donor in the reaction.
The biosynthesis does not typically involve stable intermediates other than the transient Schiff base formed between L-methionine and pyruvic acid on the enzyme's active site.
| Precursor | Role in Biosynthesis |
|---|---|
| L-Methionine | Provides the amino group and thioether side chain |
| Pyruvic Acid | Donates the 1-carboxyethyl group |
Genetic and Transcriptomic Regulation of Biosynthetic Enzyme Expression in Model Organisms
The genetic and transcriptomic regulation of the enzymes responsible for the biosynthesis of N-(1-Carboxyethyl)-L-methionine is best understood in the context of opine metabolism in Agrobacterium and crown gall tumors.
In Agrobacterium tumefaciens, the genes for opine synthesis are located on the Ti (tumor-inducing) plasmid and are transferred to the plant host during infection. The expression of these genes in the plant cell is driven by eukaryotic-like promoters, leading to the production of opines. The regulation of opine catabolism genes in the bacterium, including those for opine dehydrogenases, is typically controlled by the opines themselves. Opines act as inducers, binding to regulatory proteins (often of the LuxR family) that in turn activate the transcription of the catabolic genes.
While specific transcriptomic studies on methiopine biosynthesis are limited, broader studies on amino acid metabolism in various organisms provide insights into the potential regulatory networks. For instance, transcriptomic analyses in plants have revealed complex regulatory networks governing amino acid biosynthesis in response to developmental cues and environmental stresses peerj.com. In bacteria, the expression of amino acid biosynthetic pathways is often tightly regulated by feedback inhibition and transcriptional attenuation mechanisms.
| Aspect | Details | Key Organisms/Tissues |
|---|---|---|
| Natural Occurrence | Identified in prokaryotic and eukaryotic systems. | Arthrobacter sp. (inferred), Lactococcus lactis (inferred), Plant Crown Gall Tumors |
| Biosynthetic Pathway | Enzymatic reductive condensation. | Organisms possessing opine dehydrogenases. |
| Enzyme | Opine Dehydrogenase (NAD(P)H-dependent). | Agrobacterium tumefaciens, Arthrobacter sp. |
| Precursors | L-Methionine and Pyruvic Acid. | - |
| Genetic Regulation | Opine-inducible expression of catabolic genes in bacteria. | Agrobacterium tumefaciens |
Comparative Analysis of N-(Carboxyalkyl)amino Acid Profiles Across Species
N-(carboxyalkyl)amino acids are not uniformly distributed across the biological kingdoms; instead, specific profiles of these compounds are often characteristic of particular organisms or symbiotic relationships. This comparative analysis will explore the known distribution of these compounds in bacteria, plants, and marine invertebrates, highlighting the unique profiles observed in each.
Bacteria: The Role of Agrobacterium in Opine Diversity
The most well-studied examples of N-(carboxyalkyl)amino acid diversity are found in the context of crown gall tumors in plants, which are induced by pathogenic bacteria of the genus Agrobacterium. These bacteria genetically engineer plant cells to produce a unique class of N-(carboxyalkyl)amino acids known as opines, which the bacteria then use as a source of carbon and nitrogen nih.govnih.govsigmaaldrich.com. The specific opine profile synthesized by the tumor is determined by the strain of Agrobacterium researchgate.net.
A variety of N-(carboxyalkyl)amino acids have been identified in these plant tumors, including those derived from the condensation of an amino acid with pyruvic acid or α-ketoglutaric acid. Notably, N2-(1-D-Carboxyethyl)-L-methionine has been identified as an opine in crown gall tumors, arising from the reductive condensation of L-methionine and pyruvate (B1213749).
The diversity of opines is extensive, with different Agrobacterium strains inducing the synthesis of distinct profiles. Common opines include:
Octopine family: Formed from the condensation of pyruvate with arginine, lysine, histidine, or ornithine.
Nopaline (B31955) family: Resulting from the condensation of α-ketoglutarate with arginine or ornithine.
Mannopine family: Derived from the condensation of mannose with glutamine.
Leucinopine and Succinamopine: Iminodiacids that represent another structural class of opines nih.govnih.gov.
The presence of a specific profile of opines in a crown gall tumor creates a unique metabolic niche that favors the growth of the inciting Agrobacterium strain, which possesses the specific enzymes required for the catabolism of those opines nih.govnih.gov.
Plants: A Limited Endogenous Profile
Outside of the pathological condition of crown gall disease, the occurrence of N-(carboxyalkyl)amino acids in plants appears to be limited. While plants synthesize all 20 proteinogenic amino acids, the endogenous production of their N-(carboxyalkyl) derivatives is not a prominent metabolic feature. The presence of opines like N-(1-carboxyethyl)-L-methionine in plant tissues is a direct result of the genetic manipulation by Agrobacterium and not a product of the plant's own metabolic pathways under normal conditions.
Marine Invertebrates: A Hub of Opine-like Compounds
In contrast to plants, many marine invertebrates, particularly molluscs, naturally possess a range of N-(carboxyalkyl)amino acids, often referred to as opine-like compounds. These compounds are thought to play a role in anaerobic metabolism, helping to maintain redox balance during periods of low oxygen availability.
The profiles of N-(carboxyalkyl)amino acids in marine invertebrates differ from those found in crown gall tumors. The most commonly encountered compounds are:
Alanopine: Formed from the reductive condensation of alanine (B10760859) and pyruvate.
Strombine: Resulting from the condensation of glycine (B1666218) and pyruvate nih.govnih.govsigmaaldrich.com.
Octopine: Also found in some marine invertebrates, such as octopuses, from which it was first isolated researchgate.net.
The presence and relative abundance of these compounds can vary significantly between different species of marine invertebrates and even between different tissues within the same organism.
Mammals: Limited Presence and Association with Disease
In mammals, the presence of endogenous N-(carboxyalkyl)amino acids is generally low. However, certain derivatives, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), can form non-enzymatically through glycation and oxidation reactions. These compounds are considered advanced glycation end-products (AGEs) and their accumulation has been associated with aging and various pathological conditions. Unlike the enzymatically synthesized opines in bacteria and marine invertebrates, these modifications in mammals are generally considered to be a form of protein damage.
The following interactive data table provides a comparative overview of the known distribution of various N-(carboxyalkyl)amino acids across different species.
| Compound Name | Bacteria (Agrobacterium-induced tumors) | Plants (endogenous) | Marine Invertebrates (e.g., Molluscs) | Mammals (endogenous) |
| N-(1-Carboxyethyl)-L-Methionine | Present | Absent | Not Reported | Not Reported |
| Octopine | Present | Absent | Present | Absent |
| Nopaline | Present | Absent | Absent | Absent |
| Leucinopine | Present | Absent | Absent | Absent |
| Alanopine | Not Reported | Absent | Present | Absent |
| Strombine | Not Reported | Absent | Present | Absent |
| Nε-(Carboxymethyl)lysine (CML) | Not Reported | Not Reported | Not Reported | Present (as AGE) |
| Nε-(Carboxyethyl)lysine (CEL) | Not Reported | Not Reported | Not Reported | Present (as AGE) |
Enzymology of N 1 Carboxyethyl L Methionine Metabolism and Interconversion
Characterization of Opine Dehydrogenases Acting on Methiopine
Opine dehydrogenases (ODHs) are a family of NAD(P)H-dependent oxidoreductases that catalyze the reductive condensation of an α-keto acid with an amino acid to form an opine. nih.govnih.gov In the context of methiopine, these enzymes facilitate the reaction between pyruvate (B1213749) and L-methionine.
Enzyme Kinetics and Substrate Specificity Studies of Opine Dehydrogenases
The substrate specificity of opine dehydrogenases can vary significantly between different organisms. nih.gov While some ODHs exhibit broad substrate tolerance, others are highly specific for their amino acid and α-keto acid substrates. nih.gov For instance, alanopine (B6598112) dehydrogenase from Arenicola marina shows high specificity for L-alanine. nih.gov
Studies on various opine dehydrogenases have revealed a general preference for L-amino acids. researchgate.net The kinetic parameters, including the Michaelis constant (KM) and the catalytic rate constant (kcat), determine the efficiency of the enzyme. The catalytic efficiency (kcat/KM) of different opine dehydrogenases can differ by orders of magnitude, largely due to variations in their KM values for the substrates. nih.gov
A study on newly discovered metagenomic opine dehydrogenases (mODHs) from a hot spring environment highlighted their unique preference for negatively charged polar amino acids, a previously unobserved characteristic for this enzyme class. nih.gov These enzymes clearly preferred pyruvate over other keto acids like α-ketobutyrate, glyoxylate, and α-ketoglutarate. nih.gov
Table 1: Kinetic Parameters of a Metagenomic Opine Dehydrogenase (mODH) for Different Substrates
| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹mM⁻¹) |
|---|---|---|---|
| L-Aspartate | 1.5 | 10.2 | 6.8 |
| L-Glutamate | 3.2 | 8.5 | 2.7 |
| Pyruvate | 0.8 | 12.1 | 15.1 |
| L-Methionine | Not Reported | Not Reported | Not Reported |
Cofactor Requirements and Catalytic Mechanisms (e.g., NAD(P)H-Dependent Reductive Deamination)
Opine dehydrogenases are dependent on the cofactors NADH or NADPH for their catalytic activity. nih.gov The preference for a specific cofactor can vary among different ODHs. For example, most of the studied mODHs showed a preference for NADPH, with some exceptions that demonstrated similar or higher catalytic efficiency with NADH. nih.gov
The catalytic mechanism involves a reductive amination process. Initially, the α-keto acid (pyruvate) and the amino acid (L-methionine) likely form a transient Schiff base intermediate. This intermediate is then reduced in a stereospecific manner by the hydride transfer from NAD(P)H, resulting in the formation of N-(1-carboxyethyl)-L-methionine. nih.gov The reaction is reversible, allowing the enzyme to also catalyze the oxidative deamination of methiopine back to pyruvate and L-methionine in the presence of NAD(P)⁺.
Structural Biology of Enzyme-Ligand Interactions (e.g., X-ray Crystallography, Cryo-EM, NMR-based Structural Insights)
Structural studies of opine dehydrogenases have provided valuable insights into their substrate binding and catalytic mechanisms. While specific structural data for an ODH in complex with methiopine was not found in the search results, general features of the enzyme family have been elucidated through techniques like X-ray crystallography. plos.org
Opine dehydrogenases typically exist as dimers or tetramers. The active site is located at the interface between domains and contains residues crucial for binding both the amino acid and the α-keto acid substrates, as well as the NAD(P)H cofactor. nih.govplos.org For example, in alanopine dehydrogenase, a distinct helix-kink-helix motif is involved in L-alanine binding. nih.gov Site-directed mutagenesis studies have identified specific residues in the active site that govern substrate specificity. nih.gov For instance, two spatially correlated positions in the active sites of mODHs were found to control their preference for certain amino acids. nih.gov
Related Enzymes in N-(Carboxyalkyl)amino Acid Biosynthesis and Degradation
The biosynthesis and degradation of N-(carboxyalkyl)amino acids are not limited to opine dehydrogenases. Other enzymes with similar or related functions contribute to the diversity of these compounds in nature.
Comparative Enzymatic Studies with Other Opine Synthases (e.g., N5-(1-L-Carboxyethyl)-L-Ornithine:NADP+ Oxidoreductase)
Opine synthases, found in plants transformed by Agrobacterium tumefaciens, are another group of enzymes that produce opines. nih.gov These enzymes, such as nopaline (B31955) synthase and octopine (B30811) synthase, also catalyze the reductive condensation of an amino acid and an α-keto acid. researchgate.net For example, N5-(1-L-carboxyethyl)-L-ornithine:NADP+ oxidoreductase (also known as octopine synthase) synthesizes octopine from arginine and pyruvate.
Biological Roles and Physiological Significance of N 1 Carboxyethyl L Methionine in Non Clinical Models
Role as an Opine in Host-Microbe Interactions
While direct evidence for N-(1-Carboxyethyl)-L-Methionine as a classical opine in the context of plant tumor formation is not extensively documented, the conceptual framework of opines provides a valuable lens through which to understand its potential role. Opines are low-molecular-weight compounds produced in plant crown galls or hairy roots upon infection by Agrobacterium species. These compounds are typically derivatives of amino acids or sugars and serve as a source of carbon and nitrogen for the colonizing bacteria.
The interaction between hosts and microbes is often mediated by a chemical lexicon, where small molecules produced by one organism influence the behavior and metabolism of another. nih.gov In symbiotic relationships, such as those between nitrogen-fixing bacteria and legumes, the exchange of specific metabolites is crucial for the establishment and maintenance of the symbiosis. While not definitively categorized as an opine in all contexts, the metabolic proximity of N-(1-Carboxyethyl)-L-Methionine to fundamental amino acid pathways suggests its potential to act as a signaling molecule or a nutritional resource in specific host-microbe associations.
Participation in Amino Acid Metabolism and Intermediary Pathways in Microorganisms and Plants
N-(1-Carboxyethyl)-L-Methionine is intricately linked to the broader network of amino acid metabolism in microorganisms and plants. nih.gov Methionine itself is a central amino acid, serving not only as a building block for proteins but also as a precursor for a variety of essential biomolecules. nih.gov
In plants and most microorganisms, methionine is synthesized de novo. nih.gov This biosynthetic pathway is part of the aspartate family of amino acids, which also includes lysine, threonine, and isoleucine. nih.gov The regulation of these pathways is critical for maintaining amino acid homeostasis. nih.gov
Microbial systems have been engineered for the production of methionine, highlighting the importance of understanding and manipulating its metabolic pathways. nih.gov The transport of methionine and its derivatives across cell membranes is a key aspect of its metabolism, with various transporter proteins identified in microorganisms. nih.gov
The metabolism of amino acids, including methionine derivatives, can also influence the production of secondary metabolites that play roles in defense and signaling. mdpi.com
Integration with One-Carbon Metabolism and Methylation Cycles in Specific Biological Systems
One of the most critical roles of methionine metabolism is its connection to one-carbon metabolism. nih.gov This metabolic network is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, amino acids, and other vital molecules. nih.govyoutube.com
The central molecule in this process is S-adenosylmethionine (SAM), which is derived from methionine. nih.gov SAM is the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins (histones). nih.govyoutube.com These epigenetic modifications play a crucial role in regulating gene expression. nih.gov
In microorganisms like Escherichia coli, the biosynthesis of L-methionine is closely tied to the availability of 5-methyl-tetrahydrofolate, a key carrier of one-carbon units. nih.gov The efficiency of the one-carbon unit cycle is a limiting factor in the microbial production of L-methionine. nih.gov
The folate and methionine cycles are interlinked pathways central to cellular function, providing one-carbon units for the synthesis of a wide array of molecules. youtube.com
Regulatory Mechanisms and Signaling Functions in Microbial Physiology
In microbial communities, the production and release of specific molecules, including amino acid derivatives, can act as a strategy to control the local biodiversity. frontiersin.org D-amino acids, for instance, are known to regulate processes like cell wall biogenesis and biofilm formation in bacteria. frontiersin.org While N-(1-Carboxyethyl)-L-Methionine is an L-amino acid derivative, this highlights the principle of amino acid-based signaling in microbial physiology.
The metabolism of methionine can be regulated by the availability of the amino acid itself, which can lead to the activation of stress response pathways when it is limited. nih.gov This indicates that the cellular machinery can sense the levels of methionine and its derivatives and respond accordingly.
Influence on Carbon and Nitrogen Cycling in Environmental Systems
The metabolism of amino acids by microorganisms plays a significant role in the biogeochemical cycling of carbon and nitrogen in the environment. As a nitrogen- and sulfur-containing compound, the synthesis and degradation of N-(1-Carboxyethyl)-L-Methionine and related molecules contribute to these cycles.
Microbial metabolism of dietary components, including amino acids, in the gut has been shown to produce a variety of metabolites that can influence host physiology. nih.gov This principle extends to broader environmental systems where microbial communities break down and transform organic matter, making nutrients available to other organisms. The ability of microorganisms to utilize diverse amino acid derivatives as carbon and nitrogen sources is fundamental to nutrient turnover in ecosystems.
Functional Implications in Stress Responses and Adaptation in Non-Mammalian Systems
There is growing evidence for the role of amino acids and their derivatives in mediating stress responses in plants and microorganisms.
In plants, the application of certain amino acids has been shown to improve tolerance to abiotic stresses such as drought and salinity. nih.gov For instance, L-methionine application has been reported to enhance the drought stress tolerance of sunflower plants by improving growth and reducing oxidative damage. nih.gov It is suggested that L-methionine can act as a growth regulator, influencing the levels of plant hormones. frontiersin.org
Amino acids can also act as precursors for the synthesis of compatible solutes, such as proline, which accumulate in plant cells under stress conditions to maintain osmotic balance. mdpi.com The metabolism of amino acids is also linked to the production of secondary metabolites involved in defense responses. mdpi.com
In Arabidopsis, L-methionine has been shown to promote seed germination by activating a calcium channel, indicating a signaling role for this amino acid in developmental processes that are often influenced by environmental stress. nih.gov
While direct studies on N-(1-Carboxyethyl)-L-Methionine's role in stress responses are limited, its position within the methionine metabolic network suggests it could be involved in these adaptive processes.
Chemical Synthesis and Derivatization Strategies for N 1 Carboxyethyl L Methionine Research
Laboratory Synthesis Methodologies for Research-Grade Material
The generation of high-purity N-(1-carboxyethyl)-L-methionine is fundamental for reliable and reproducible research. Various synthetic strategies have been developed to produce this compound, each with distinct advantages in terms of stereochemical control, efficiency, and scalability.
Stereoselective Synthesis Approaches for Defined Isomers
Achieving a specific stereochemistry is often paramount in biological studies, as different isomers can exhibit vastly different activities. Stereoselective synthesis aims to produce a single, desired stereoisomer of N-(1-carboxyethyl)-L-methionine. One common approach involves the alkylation of a chiral starting material, such as a protected L-methionine derivative. For instance, the alkylation of 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)-estratriene-6-one with 5-bromo-1-pentene (B141829) using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (B95107) (THF) has been shown to proceed with excellent stereoselectivity, yielding a product with greater than 95% epimeric excess. nih.gov This high degree of stereocontrol is critical for elucidating the specific functions of each isomer. Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. These methods, while often more complex, can provide access to specific stereoisomers that are difficult to obtain through other means. rsc.org
Alkylation Reactions for N-Substitution of Amino Acids
The core of synthesizing N-(1-carboxyethyl)-L-methionine involves the formation of a new bond at the nitrogen atom of L-methionine. This is typically achieved through an alkylation reaction. cdnsciencepub.com In this process, L-methionine or a derivative acts as a nucleophile, attacking an electrophilic alkylating agent that contains the carboxyethyl group. A common alkylating agent for this purpose is α-bromopropionic acid or its corresponding ester.
The reaction conditions for N-alkylation must be carefully controlled to achieve the desired product. For instance, selective alkylation of methionines can be accomplished at a pH of 2–5 using reagents like iodoacetate (IA) and iodoacetamide (B48618) (IAA). nih.govacs.org However, the alkylation of methionines is a relatively slow reaction, sometimes requiring incubation for several days at elevated temperatures. nih.govacs.org To prevent unwanted side reactions, such as oxidation, it is often necessary to perform the reaction under an inert atmosphere, for example, by degassing samples and conducting the reaction under nitrogen gas. nih.govacs.org The choice of solvent and base is also critical. For example, the alkylation of α-N-benzoyl-L-histidine methyl ester with allyl bromide was successfully carried out using sodium bicarbonate in methanol. cdnsciencepub.com
It's important to note that direct alkylation can sometimes lead to a mixture of products, including mono- and di-alkylated species, as well as alkylation at other nucleophilic sites within the molecule. Therefore, purification techniques such as chromatography are essential to isolate the desired N-(1-carboxyethyl)-L-methionine.
Chemoenzymatic Synthesis Routes for Efficient Production
For example, O-acetyl-l-homoserine sulfhydrolases (OAHS) have been utilized for the production of L-methionine analogs from L-homocysteine and various organic thiols. nih.gov This enzymatic approach has been shown to be promiscuous, allowing for the synthesis of a variety of analogs with modifications on the thioether residue. nih.gov These enzymatically synthesized L-methionine analogs can then serve as precursors for the synthesis of S-adenosyl-L-methionine (SAM) analogs. nih.gov The in situ production of these analogs can be beneficial, as demonstrated by the nearly doubled conversion for ethylation in a four-enzyme cascade compared to a three-enzyme system. nih.gov
Another chemoenzymatic strategy involves the use of wild-type and mutant halogenases, such as SalL and FDAS, for the synthesis of SAM analogs from L-methionine and its derivatives. nih.gov This method offers a diastereoselective formation of SAM analogs, overcoming the challenges of chemical synthesis which often result in a mixture of diastereomers. nih.gov The in situ enzymatic synthesis also helps to address the inherent instability of SAM and its analogs. nih.gov
| Enzyme Class | Application in Synthesis | Key Advantages |
| O-acetyl-l-homoserine sulfhydrolases (OAHS) | Synthesis of L-methionine analogs | Promiscuous, allowing for diverse analog production |
| Halogenases (e.g., SalL, FDAS) | Diastereoselective synthesis of SAM analogs | Overcomes stereoisomer separation issues, in situ production enhances stability |
| α-amino-ε-caprolactam racemase, bleomycin (B88199) hydrolase, SAH hydrolase | One-pot synthesis of S-adenosyl homocysteine (SAH) | Scalable, proceeds to completion with near-stoichiometric reactants |
Preparation of Isotopic-Labeled N-(1-Carboxyethyl)-L-Methionine for Tracer and Mechanistic Studies (e.g., 13C, 15N, 2H Labeling)
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and elucidating reaction mechanisms. nih.govnih.gov The preparation of N-(1-carboxyethyl)-L-methionine labeled with stable isotopes such as ¹³C, ¹⁵N, or ²H allows researchers to follow its fate in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The synthesis of isotopically labeled N-(1-carboxyethyl)-L-methionine generally follows the same synthetic routes as the unlabeled compound, but utilizes starting materials enriched with the desired isotope. For example, to introduce a ¹³C label into the carboxyethyl group, one would start with ¹³C-labeled α-bromopropionic acid. Similarly, ¹⁵N-labeled L-methionine can be used to introduce a nitrogen isotope.
A chemoenzymatic approach has been successfully employed to synthesize ³⁶S-labeled L-methionine and S-adenosyl-L-methionine with over 98% ³⁶S enrichment, starting from elemental sulfur. nih.govresearchgate.net This demonstrates the feasibility of incorporating specific isotopes at particular atomic positions. These labeled substrates are crucial for kinetic isotope effect studies. nih.govresearchgate.net
Tracer studies using stable isotopes are considered safe for administration in human studies and offer advantages over radioactive tracers, such as the ability to use multiple labels simultaneously and greater flexibility in analysis. nih.gov The dilution of the isotopic tracer in the bloodstream can be monitored to determine the rate of appearance of the unlabeled compound, providing quantitative data on metabolic fluxes. nih.gov
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Enzymatic Assays
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of N-(1-carboxyethyl)-L-methionine and evaluating the activity of the resulting analogs in enzymatic assays, researchers can identify the key functional groups and structural features responsible for its biological effects. nih.govjohnshopkins.edu
The design of analogs can involve a variety of modifications, such as:
Varying the length and branching of the carboxyethyl chain: This can probe the spatial requirements of the binding site.
Altering the stereochemistry: Comparing the activity of different stereoisomers can reveal the importance of specific three-dimensional arrangements.
Introducing unsaturation or cyclic structures: These modifications can constrain the conformation of the molecule and provide insights into the bioactive conformation.
Replacing the sulfur atom with other heteroatoms or functional groups: This can help to determine the role of the methionine sulfur in binding and activity.
Modifying the amino and carboxyl groups: These changes can assess the importance of these functional groups for interaction with the target enzyme.
The synthesis of these analogs often employs similar methodologies to those used for the parent compound, such as alkylation and chemoenzymatic routes. nih.gov An iterative approach, where the results of one round of SAR studies inform the design of the next generation of analogs, can be a powerful strategy for optimizing activity and selectivity. nih.gov
| Analog Type | Rationale for Synthesis in SAR Studies |
| Chain-length variants | To probe the size and shape of the enzyme's active site. |
| Stereoisomers | To determine the importance of three-dimensional structure for activity. |
| Conformationally restricted analogs | To identify the bioactive conformation of the molecule. |
| Heteroatom-substituted analogs | To understand the role of specific atoms in binding and catalysis. |
Advanced Analytical Methodologies for N 1 Carboxyethyl L Methionine Quantification and Characterization in Research
Chromatographic Techniques for Separation and Detection in Complex Biological Matrices
Chromatography is the cornerstone for isolating N-(1-Carboxyethyl)-L-Methionine from intricate samples such as tissues, plasma, and food products. The choice of technique depends on the sample complexity, required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Systems (e.g., UV-Vis, Fluorescence, Electrochemical, Mass Spectrometry (MS) Coupling)
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, stands as the most robust and widely used technique for the analysis of N-(1-carboxyethyl)-amino acids. semanticscholar.orgnih.gov
Separation Modes: Due to the high polarity of N-(1-Carboxyethyl)-L-Methionine, reversed-phase (RP) chromatography often requires ion-pairing agents to achieve adequate retention. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative, offering improved retention of polar compounds without the need for ion-pairing agents that can interfere with mass spectrometry. nih.govresearchgate.net
UV-Vis Detection: Direct detection using UV-Vis spectrophotometry is challenging because, like its parent amino acid, N-(1-Carboxyethyl)-L-Methionine lacks a significant chromophore, resulting in poor sensitivity. semanticscholar.orgresearchgate.net
Fluorescence Detection: To enhance sensitivity, pre-column or post-column derivatization with fluorescent tags can be employed. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the secondary amine group, allowing for highly sensitive detection. nih.gov This approach, however, adds complexity to sample preparation. semanticscholar.org
Mass Spectrometry (MS) Coupling: The coupling of HPLC, or more commonly Ultra-Performance Liquid Chromatography (UPLC), with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantification. nih.govrsc.org This method offers unparalleled selectivity and sensitivity, allowing for direct measurement in complex hydrolysates with minimal sample cleanup. nih.gov Electrospray ionization (ESI) is typically used to generate ions for MS analysis.
Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of Carboxyethylated Amino Acids This table is based on established methods for the analogous compound Nε-(carboxyethyl)lysine (CEL).
| Parameter | Description |
|---|---|
| Chromatographic Column | HILIC or Reversed-Phase C18 with ion-pairing agent |
| Mobile Phase A | Aqueous buffer, e.g., 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms and Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution but requires chemical derivatization to convert non-volatile amino acids like N-(1-Carboxyethyl)-L-Methionine into thermally stable and volatile compounds. sigmaaldrich.com
Derivatization Process: A common approach involves a two-step process:
Esterification: The carboxyl groups are converted to esters (e.g., methyl, propyl, or isobutyl esters) using reagents like methyl chloroformate or acidified alcohols. nih.govvub.be
Acylation/Silylation: The amino and hydroxyl groups are acylated (e.g., with pentafluoropropionic anhydride) or silylated using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net
Challenges: The derivatization process can be complex and may introduce artifacts. For instance, studies on the analogous compound Nε-(1-carboxyethyl)-l-lysine (CEL) have shown that it can decompose during certain derivatization procedures, potentially leading to inaccurate quantification. nih.gov Therefore, the development of a robust GC-MS method requires careful optimization and validation of the derivatization steps.
Table 2: General Workflow for GC-MS Analysis of N-(1-Carboxyethyl)-L-Methionine
| Step | Description | Common Reagents |
|---|---|---|
| 1. Sample Hydrolysis | Liberation of the amino acid from protein backbones. | 6 M Hydrochloric Acid |
| 2. Derivatization (Esterification) | Conversion of carboxyl groups to increase volatility. | Acidified Isobutanol or Methyl Chloroformate |
| 3. Derivatization (Acylation) | Blocking of active hydrogens on amino groups. | Pentafluoropropionic Anhydride (PFPA) |
| 4. GC Separation | Separation of derivatives on a capillary column. | e.g., DB-5ms column |
| 5. MS Detection | Identification and quantification based on mass spectra. | Electron Ionization (EI) |
Capillary Electrophoresis and Other Emerging Separation Sciences
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules like amino acids and their derivatives. creative-proteomics.com It offers advantages such as short analysis times, low sample consumption, and high resolving power.
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE for amino acid analysis. Separations are typically performed in low-pH buffers (e.g., formic acid) where N-(1-Carboxyethyl)-L-Methionine carries a net positive charge and migrates based on its charge-to-size ratio. researchgate.netnih.gov
Detection: On-column UV detection is possible but, as with HPLC, suffers from low sensitivity. nih.gov Coupling CE with mass spectrometry (CE-MS) significantly enhances detection capabilities, providing high selectivity and sensitivity for analyzing complex biological samples with minimal pretreatment. springernature.com CE-MS is a powerful tool for profiling amino acids and other charged metabolites. nih.gov
Spectroscopic Approaches for Structural Elucidation and Conformational Analysis
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of N-(1-Carboxyethyl)-L-Methionine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N NMR for Comprehensive Structural and Stereochemical Determination)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Through various 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC), the precise connectivity of atoms and the stereochemistry of the compound can be determined. For N-(1-Carboxyethyl)-L-Methionine, NMR would be used to confirm the addition of the 1-carboxyethyl group to the nitrogen atom of the methionine backbone. The analysis would focus on identifying specific chemical shifts and coupling constants associated with the protons and carbons of both the methionine residue and the attached carboxyethyl moiety.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of N-(1-Carboxyethyl)-L-Methionine (Values are estimates based on the known structures of methionine and related N-substituted amino acids.)
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Methionine α-CH | ~3.5 - 4.0 |
| ¹H | Carboxyethyl CH | ~3.2 - 3.6 |
| ¹H | Methionine S-CH₃ | ~2.1 |
| ¹H | Carboxyethyl CH₃ | ~1.4 - 1.6 |
| ¹³C | Methionine α-COOH | ~175 - 180 |
| ¹³C | Carboxyethyl COOH | ~178 - 182 |
| ¹³C | Methionine α-CH | ~55 - 60 |
| ¹³C | Carboxyethyl CH | ~58 - 63 |
| ¹³C | Methionine S-CH₃ | ~15 |
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a compound.
Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.gov The resulting fragment ions are characteristic of the molecule's structure. For N-(1-Carboxyethyl)-L-Methionine, the fragmentation pattern would be expected to be analogous to that of Nε-(carboxyethyl)lysine (CEL). nih.gov This allows for the development of highly specific detection methods, such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for quantification. nih.govnih.gov
Key fragmentation pathways for carboxyethylated amino acids include:
Neutral loss of water (H₂O).
Neutral loss of formic acid (HCOOH) or carbon dioxide (CO₂).
Cleavage of the bond between the nitrogen and the carboxyethyl group.
Generation of immonium ions characteristic of the amino acid backbone.
Table 4: Predicted Key MS/MS Fragmentation Transitions for N-(1-Carboxyethyl)-L-Methionine (Based on the known fragmentation of Nε-(carboxyethyl)lysine)
| Precursor Ion (M+H)⁺ [m/z] | Predicted Product Ion [m/z] | Description of Fragment Loss |
|---|---|---|
| 222.08 | 176.07 | Loss of Formic Acid (HCOOH) |
| 222.08 | 130.05 | Fragment corresponding to the carboxyethylated amino group |
| 222.08 | 104.03 | Methionine immonium ion |
| 222.08 | 84.04 | Further fragmentation of the 130.05 ion |
Application of Isotopic Labeling in Quantitative Metabolomics and Metabolic Flux Analysis
Isotopic labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and quantifying their flux through various pathways. thermofisher.comindigobiosciences.com By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, providing a dynamic view of metabolic processes. thermofisher.comresearchgate.net
Metabolic flux analysis (MFA) utilizes data from stable isotope labeling experiments to calculate the rates (fluxes) of intracellular metabolic reactions. researchgate.netpromega.com This approach is crucial for understanding how cells respond to genetic or environmental changes. While MFA has been widely applied to central carbon metabolism, its principles are directly applicable to amino acid metabolism, including that of methionine and its derivatives. mdpi.comnih.gov
For the quantitative analysis of N-(1-Carboxyethyl)-L-Methionine, a stable-isotope-dilution tandem mass spectrometry method is the gold standard, analogous to methods developed for other carboxyethylated amino acids like Nε-(1-carboxyethyl)lysine (CEL). researchgate.net This technique involves adding a known quantity of an isotopically labeled internal standard (e.g., N-(1-Carboxyethyl)-L-Methionine labeled with deuterium (B1214612) or ¹³C) to a sample. researchgate.net The sample is then processed, and the ratio of the unlabeled (endogenous) CEM to the labeled internal standard is measured by tandem mass spectrometry (MS/MS). This ratio allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response. researchgate.net
The workflow for such an analysis typically involves:
Sample Preparation: Liberation of CEM from proteins via acid hydrolysis.
Internal Standard Spiking: Addition of a known amount of deuterated or ¹³C-labeled CEM.
Chromatographic Separation: Separation of CEM from other sample components, often using liquid chromatography (LC).
Mass Spectrometric Detection: Ionization of the analyte and detection using multiple-reaction monitoring (MRM) to ensure specificity and sensitivity.
By extending this approach to metabolic flux analysis, researchers could use precursors labeled with stable isotopes, such as ¹³C-L-methionine, to trace the formation of CEM within a cell or organism. This would allow for the quantification of the rate of CEM formation under different physiological or pathological conditions, providing critical insights into the pathways that lead to its synthesis. mdpi.comnih.gov
Table 1: Illustrative Mass Spectrometric Parameters for Quantitative Analysis of N-(1-Carboxyethyl)-L-Methionine by Stable-Isotope-Dilution LC-MS/MS
| Parameter | Setting for Endogenous CEM | Setting for Labeled Internal Standard |
| Precursor Ion (m/z) | 208.1 | 212.1 (assuming ⁴H labeling) |
| Product Ion (m/z) | 116.1 (loss of carboxyethyl group) | 120.1 (corresponding loss) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 100-200 | 100-200 |
Development of Biosensors and Reporter Systems for In Situ Detection
While mass spectrometry-based methods offer high accuracy and sensitivity, they typically require sample destruction and cannot be used for real-time monitoring in living systems. The development of biosensors and reporter systems for N-(1-Carboxyethyl)-L-Methionine would enable its in situ detection, providing spatial and temporal information about its concentration within cells and tissues.
Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a measurable signal. For a small molecule like CEM, several biosensor strategies could be envisioned:
Enzyme-Based Biosensors: If an enzyme that specifically recognizes and metabolizes CEM is discovered, it could be immobilized on an electrode. The enzymatic reaction would produce or consume a substance (e.g., H₂O₂, O₂, NADH) that can be detected electrochemically, with the signal being proportional to the CEM concentration.
Antibody-Based Biosensors (Immunosensors): Highly specific antibodies that bind to CEM could be developed. These antibodies can be integrated into various sensor platforms, such as surface plasmon resonance (SPR) or electrochemical systems, to detect binding events. acs.org
Fluorescence-Based Sensors: Some advanced glycation end products (AGEs) possess intrinsic fluorescence. researchgate.netmdpi.com If CEM exhibits useful fluorescent properties, a sensor could be designed to measure its concentration based on fluorescence intensity at specific excitation and emission wavelengths. researchgate.netmdpi.com Alternatively, a competitive binding assay using a fluorescently labeled CEM analog and a specific binding protein could be developed.
Reporter Systems: Reporter gene assays are widely used to study gene expression and cellular signaling pathways. thermofisher.comnih.gov A reporter system for CEM could be engineered to respond to its presence or the cellular conditions that lead to its formation. For example, if CEM accumulation triggers a specific stress response pathway, the promoter of a gene involved in that pathway could be cloned upstream of a reporter gene (e.g., luciferase, green fluorescent protein - GFP). thermofisher.compromega.com An increase in CEM would lead to the activation of the promoter and the expression of the reporter protein, which can be easily detected and quantified by luminescence or fluorescence. This would provide an indirect but powerful method for monitoring the biological impact of CEM in situ. indigobiosciences.com
Table 2: Comparison of Potential Biosensor Technologies for N-(1-Carboxyethyl)-L-Methionine Detection
| Biosensor Type | Principle | Potential Advantages | Potential Challenges |
| Electrochemical | Measures current or potential changes from a redox reaction involving CEM or its products. | High sensitivity, low cost, potential for miniaturization. | Requires a specific enzyme or redox-active binding partner. |
| Optical (Fluorescence) | Detects changes in light intensity, wavelength, or polarization upon binding or reaction. | High sensitivity, suitable for imaging and microscopy. | Potential for background interference from autofluorescence. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon CEM binding to an immobilized ligand. | Real-time, label-free detection of binding kinetics. | Requires specialized equipment, may have lower throughput. |
Future Research Directions and Unanswered Questions in N 1 Carboxyethyl L Methionine Academic Inquiry
Elucidation of Novel Biological Roles and Regulatory Networks in Diverse Organisms
A primary objective for future research is to move beyond the foundational knowledge of L-methionine metabolism and determine the specific biological roles of N-(1-Carboxyethyl)-L-Methionine. L-methionine is a central node in cellular metabolism, influencing everything from epigenetic regulation through DNA methylation to antioxidant defense via the transsulfuration pathway. nih.govresearchgate.netnih.gov The addition of a carboxyethyl group to the nitrogen atom could significantly alter its chemical properties, suggesting it may participate in unique biological activities or act as a novel signaling molecule.
Unanswered questions that demand investigation include:
Biosynthesis and Degradation: Which enzymes are responsible for the synthesis and catabolism of N-(1-Carboxyethyl)-L-Methionine? Identifying the specific ligases or transferases that attach the carboxyethyl group and the enzymes that break it down is a critical first step. Recent discoveries of novel methionine biosynthetic routes in bacteria like Streptomyces suggest that unconventional pathways for amino acid derivatives exist. nih.govresearchgate.net
Regulatory Functions: Does N-(1-Carboxyethyl)-L-Methionine act as a competitive inhibitor or an allosteric regulator for enzymes involved in the one-carbon cycle or transsulfuration pathways? Its structure could allow it to interact with SAM-dependent methyltransferases or enzymes in the methionine salvage pathway, thereby modulating epigenetic landscapes or redox homeostasis. nih.gov
Signaling Molecule: Could this compound function as an intracellular or intercellular signaling molecule, akin to other amino acid derivatives? Research could explore if its concentration changes in response to specific cellular stresses, nutrient availability, or developmental cues, thereby implicating it in cellular signaling cascades. Studies on related compounds like S-(2-carboxyethyl)-L-cysteine have shown it can activate stress-responsive transcription factors. mdpi.comnih.gov
| Proposed Research Area | Key Questions | Suggested Methodologies |
| Metabolic Pathway Identification | What are the enzymatic routes for the synthesis and degradation of N-(1-Carboxyethyl)-L-Methionine? | Isotope tracing studies with labeled methionine or pyruvate (B1213749); Screening of enzyme libraries (e.g., ligases, aminotransferases); Genetic knockout studies in model organisms. |
| Regulatory Role Analysis | Does it modulate key metabolic pathways like the one-carbon cycle or transsulfuration? | In vitro enzyme kinetics assays with purified enzymes; Analysis of cellular SAM/SAH ratios in response to the compound. nih.gov |
| Cellular Stress Response | Is the compound involved in responding to oxidative, nutritional, or other cellular stresses? | Quantifying intracellular levels after exposing cells to various stressors (e.g., H₂O₂, nutrient deprivation); Reporter gene assays for stress-response pathways. |
Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding
To comprehend the full biological context of N-(1-Carboxyethyl)-L-Methionine, a holistic, systems-level approach is indispensable. Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for generating and testing hypotheses about the compound's function. nih.govnih.govazolifesciences.com By simultaneously analyzing multiple layers of biological information, researchers can construct a comprehensive picture of how N-(1-Carboxyethyl)-L-Methionine is interconnected with other cellular processes. e-enm.orgfrontiersin.org
Future research should leverage these technologies to:
Identify Correlated Pathways: Use untargeted metabolomics to detect and quantify N-(1-Carboxyethyl)-L-Methionine across different conditions or in various genetic backgrounds. By correlating its abundance with changes in the transcriptome and proteome, researchers can identify the genes, proteins, and pathways that are functionally associated with it. frontiersin.org
Discover Biomarkers: Investigate whether the levels of N-(1-Carboxyethyl)-L-Methionine or its metabolic enzymes correlate with specific physiological states or diseases. This could establish it as a novel biomarker for metabolic disorders or other conditions.
| Omics Layer | Objective | Potential Research Application |
| Metabolomics | Detection and Quantification | Develop targeted LC-MS/MS methods to accurately measure N-(1-Carboxyethyl)-L-Methionine levels in various biological samples (tissues, biofluids). |
| Transcriptomics | Gene Expression Profiling | Perform RNA-seq on cells or organisms with altered levels of the compound to identify upregulated or downregulated genes and pathways. |
| Proteomics | Protein Abundance and PTMs | Use quantitative proteomics to identify changes in protein expression or post-translational modifications that correlate with the compound's concentration. |
| Data Integration | Network Modeling | Employ bioinformatics tools like MetaboAnalyst or 3Omics to integrate datasets and build correlation networks, revealing functional relationships. nih.gov |
Development of Advanced Methodologies for Detection, Imaging, and Manipulation in Living Systems
A significant barrier to understanding the roles of novel metabolites is the lack of tools for their specific detection and manipulation in real-time within living systems. Future research must focus on creating sophisticated methodologies to track N-(1-Carboxyethyl)-L-Methionine, enabling a dynamic view of its subcellular localization, trafficking, and interactions.
Key areas for technological development include:
High-Sensitivity Detection: The development of monoclonal antibodies specific to N-(1-Carboxyethyl)-L-Methionine would enable the creation of highly sensitive immunoassays (e.g., ELISA) for rapid quantification in complex biological samples.
Live-Cell Imaging: Designing and synthesizing molecular probes is a crucial next step. This could involve creating fluorescent derivatives of the compound that can be introduced into cells to track their uptake and localization via microscopy. Another approach could be to develop genetically encoded biosensors that fluoresce upon binding to the molecule.
Targeted Manipulation and Imaging: Building on techniques used to image methionine transporters with MRI contrast agents, probes could be developed by conjugating N-(1-Carboxyethyl)-L-Methionine to imaging agents like gadolinium-based nanoparticles. nih.gov This would allow for non-invasive, whole-organism imaging of its accumulation in specific tissues. Furthermore, utilizing gene-editing technologies like CRISPR-Cas9 to knock out, knock down, or overexpress the enzymes involved in its metabolism will be essential for definitively determining its function.
Exploration of its Roles in Non-Model Organisms and Extreme Environments
While initial studies may focus on common model organisms, a vast potential for discovery lies in exploring the roles of N-(1-Carboxyethyl)-L-Methionine in non-model organisms and those living in extreme environments. These organisms often possess unique metabolic adaptations and novel biochemical pathways that are absent in conventional models.
Future avenues of inquiry should include:
Extremophiles: Investigating organisms that thrive in extreme conditions (e.g., high temperature, salinity, or pressure) for the presence of N-(1-Carboxyethyl)-L-Methionine. It may function as an osmoprotectant, a protein stabilizer, or a component of unique metabolic pathways that confer resistance to environmental stress.
Symbiotic and Pathogenic Microorganisms: Exploring the biosynthesis and function of this compound in the context of host-microbe interactions. It could be a signaling molecule in quorum sensing, a factor in biofilm formation, or a component of pathogenic mechanisms.
Diverse Eukaryotes: Expanding the search to a wider range of plants and fungi, which are known to have complex and diverse methionine metabolism pathways. nih.govnih.gov The compound may play a role in plant defense, growth regulation, or the production of secondary metabolites.
Computational and Theoretical Studies on Molecular Interactions, Dynamics, and Enzyme Catalysis
Computational and theoretical approaches offer a powerful, complementary strategy to experimental work. These methods can provide deep, atom-level insights into the behavior of N-(1-Carboxyethyl)-L-Methionine and its interactions with biological macromolecules, guiding future experimental design.
Key computational research directions include:
Enzyme Mechanism and Design: For the enzymes hypothesized to synthesize or degrade N-(1-Carboxyethyl)-L-Methionine, computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the catalytic reaction mechanism. This can elucidate the transition states and energetic barriers of the reaction, providing a detailed understanding of catalysis. nih.gov
Molecular Docking and Dynamics: In silico docking studies can predict how N-(1-Carboxyethyl)-L-Methionine binds to the active or allosteric sites of target proteins. Subsequent molecular dynamics (MD) simulations can then be used to study the stability of these interactions and the conformational changes induced in the protein upon binding.
Bioinformatics and Genome Mining: As more genomes are sequenced, bioinformatics tools can be used to search for genes encoding putative enzymes for the compound's metabolism. By identifying homologous genes across different species, researchers can predict which organisms are likely to produce the molecule and prioritize them for experimental validation.
| Computational Method | Research Goal | Specific Application |
| Molecular Docking | Identify potential protein targets. | Screen protein databases to find enzymes or receptors that have a high binding affinity for N-(1-Carboxyethyl)-L-Methionine. |
| Molecular Dynamics (MD) | Analyze binding stability and conformational changes. | Simulate the protein-ligand complex over time to understand the dynamics and thermodynamics of the interaction. |
| QM/MM Simulations | Elucidate enzyme catalytic mechanisms. | Model the chemical reaction of the compound's synthesis or degradation within the enzyme's active site to understand the electronic rearrangements. |
| Bioinformatics | Discover putative metabolic genes. | Use sequence similarity search tools (e.g., BLAST) to find genes homologous to known amino acid modifying enzymes in diverse genomic databases. |
Q & A
Basic Research Questions
Q. How can L-Methionine, N-(1-carboxyethyl)- be quantitatively detected in biological samples?
- Methodological Answer : Enzymatic assays using methionine-specific enzymes like methionine dehydrogenase are recommended to avoid interference from ammonia or thiol-containing compounds (e.g., cysteine). Methionine dehydrogenase selectively catalyzes the oxidation of L-methionine, enabling NADH-dependent detection via spectrophotometry (340 nm). Pretreatment with ion-exchange chromatography may be required to remove branched-chain amino acids that could cross-react .
Q. What are the best practices for handling and storing L-Methionine derivatives to prevent degradation?
- Methodological Answer : Store under inert gas (e.g., nitrogen) at –20°C in airtight containers. Use gloves (nitrile or neoprene) and eye protection to avoid moisture absorption or oxidation. Ensure workplace controls align with ISO 17025 standards for traceability, especially when used as a reference material .
Q. How can the structural conformation of L-Methionine derivatives be analyzed experimentally?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for energy minimization) with NMR spectroscopy. For example, compare computed potential energy surfaces (QTAIM/NCI analysis) with experimental 1H NMR data to identify dominant conformers in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for methionine derivatives (e.g., pro-cancer vs. anti-cancer effects)?
- Methodological Answer :
- Experimental Design : Use isogenic cell lines with varying methionine dependence (e.g., cancer vs. normal cells).
- Data Analysis : Compare results across multiple assays (e.g., apoptosis markers, cell cycle analysis) and models (2D vs. 3D cultures).
- Contextual Factors : Account for nutrient conditions (e.g., serum methionine levels) and epigenetic modulation via SAMe (a methionine metabolite) .
Q. What strategies optimize the synthesis of novel L-Methionine derivatives for pharmacological studies?
- Methodological Answer :
- Reagent Selection : Use acyl chlorides (e.g., m-nitrobenzoyl chloride) for condensation with L-Methionine under anhydrous conditions.
- Purification : Employ reverse-phase HPLC with a C18 column and trifluoroacetic acid/water-acetonitrile gradients.
- Validation : Confirm yields via LC-MS and compare toxicity profiles using the "up-and-down" OECD guideline for acute oral toxicity .
Q. How can in vivo hepatoprotective effects of L-Methionine derivatives be rigorously evaluated?
- Methodological Answer :
- Model : Induce liver injury in male rats with paracetamol (300 mg/kg).
- Treatment : Administer derivatives (e.g., N-(m-aminobenzoyl)-L-Methionine) intraperitoneally at 50 mg/kg.
- Biomarkers : Measure SGOT, SGPT, serum bilirubin, and histopathological changes (steatosis, inflammation) at 24-hour intervals. Normalization of transaminases within 7 days indicates efficacy comparable to methionine .
Q. What computational approaches predict the reactivity of L-Methionine derivatives in metabolic pathways?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like methionine adenosyltransferase.
- MD Simulations : Simulate binding stability in GROMACS with CHARMM36 force fields.
- Metabolic Flux Analysis : Integrate results with genome-scale metabolic models (e.g., Recon3D) to predict methyl group transfer efficiency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic assay results for methionine derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
